molecular formula C13H22FNO4 B15051148 1-Tert-butyl 4-ethyl 3-fluoropiperidine-1,4-dicarboxylate

1-Tert-butyl 4-ethyl 3-fluoropiperidine-1,4-dicarboxylate

Cat. No.: B15051148
M. Wt: 275.32 g/mol
InChI Key: JCJRZLHZGHPDRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butyl 4-ethyl 3-fluoropiperidine-1,4-dicarboxylate (: 1303974-40-4) is a fluorinated piperidine derivative supplied as a liquid or oil . This compound serves as a crucial heterocyclic building block in organic synthesis and medicinal chemistry research . With a molecular formula of C13H22FNO4 and a molecular weight of 275.32 g/mol, it is characterized for research applications . The compound is offered with a typical purity of 97% and should be stored at room temperature . As a versatile synthon, its primary research value lies in its role as a key intermediate for the construction of more complex molecules, particularly in pharmaceutical discovery and development. This product is intended for research and development use only. It is not intended for human or veterinary or household use .

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 3-fluoropiperidine-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22FNO4/c1-5-18-11(16)9-6-7-15(8-10(9)14)12(17)19-13(2,3)4/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJRZLHZGHPDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butyl 4-ethyl 3-fluoropiperidine-1,4-dicarboxylate typically involves the reaction of piperidine derivatives with tert-butyl and ethyl groups under specific conditions. One common method includes the use of tert-butyl 4-ethyl piperidine-1,4-dicarboxylate as a starting material, which is then fluorinated using appropriate fluorinating agents . The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require the presence of catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 4-ethyl 3-fluoropiperidine-1,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Tert-butyl 4-ethyl 3-fluoropiperidine-1,4-dicarboxylate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Tert-butyl 4-ethyl 3-fluoropiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine-1,4-dicarboxylates are a versatile class of intermediates. Below is a comparative analysis of structurally related compounds, focusing on substituents, synthesis, and applications:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Synthesis Method Key Applications
1-Tert-butyl 4-ethyl 3-fluoropiperidine-1,4-dicarboxylate 3-F C₁₃H₂₁FNO₄* ~295.3 Likely via fluorination (e.g., DAST or electrophilic F reagents) Drug intermediate for kinase inhibitors or PROTACs
1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate 4-iodomethyl C₁₄H₂₄INO₄ 397.25 Alkylation with diiodomethane using LDA Intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura)
1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate 3-oxo C₁₆H₂₅NO₅ 311.3 Condensation of piperidine with ethyl chloroacetate, followed by BOC protection Protective group for amines in peptide synthesis
O1-tert-butyl O4-ethyl 4-(trifluoromethyl)piperidine-1,4-dicarboxylate 4-CF₃ C₁₄H₂₂F₃NO₄ 325.32 Nucleophilic trifluoromethylation or radical pathways Fluorinated building block for CNS-targeting drugs
1-tert-Butyl 4-ethyl 4-butylpiperidine-1,4-dicarboxylate 4-butyl C₁₇H₃₁NO₄ 313.4 Alkylation with 1-bromobutane Lipophilic intermediate for prodrug design

Key Differences:

Substituent Effects: Fluorine (3-F): Enhances metabolic stability and electronegativity, improving binding to electron-rich targets (e.g., enzymes) . Trifluoromethyl (4-CF₃): Boosts lipophilicity and bioavailability, often used in CNS drug candidates . 3-Oxo: Introduces a ketone for further functionalization (e.g., reduction to hydroxyl or amine groups) .

Synthetic Routes :

  • Fluorinated derivatives often require specialized reagents (e.g., Selectfluor or DAST), whereas iodomethyl analogs employ alkylation with LDA and diiodomethane .
  • Trifluoromethylation may involve copper-mediated or radical pathways, as seen in late-stage functionalization .

Applications :

  • The 3-fluoro derivative is prioritized in protease or kinase inhibitor synthesis due to fluorine’s steric and electronic advantages.
  • Iodomethyl and trifluoromethyl analogs are leveraged for diversification via cross-coupling or as lipophilic motifs .

Research Findings

Fluorination Strategies : While direct evidence for the target compound’s synthesis is absent, analogous fluorinated piperidines (e.g., 3,3-difluoro derivatives) are synthesized using fluorinating agents like Deoxo-Fluor or DAST, suggesting similar pathways .

Stability Studies : Fluorine’s inductive effect reduces basicity of the piperidine nitrogen, enhancing stability under acidic conditions compared to 3-hydroxy or 3-oxo analogs .

Biological Relevance : Piperidine dicarboxylates with electron-withdrawing groups (e.g., 3-F, 4-CF₃) show improved blood-brain barrier penetration in preclinical models .

Biological Activity

1-Tert-butyl 4-ethyl 3-fluoropiperidine-1,4-dicarboxylate is a synthetic organic compound characterized by its piperidine ring with various substituents, including a tert-butyl group, an ethyl group, and a fluorine atom. Its molecular formula is C14H24FNO4C_{14}H_{24}FNO_4 with a molecular weight of approximately 289.34 g/mol. This compound has garnered interest in pharmacological research due to its potential interactions with biological systems, particularly in relation to neurotransmitter receptors and synaptic transmission.

Chemical Structure and Properties

The compound's structure includes:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Functional Groups :
    • Tert-butyl group at the nitrogen position.
    • Ethyl group also attached to the nitrogen.
    • Fluorine substitution at the 3-position of the piperidine ring.
    • Two carboxylate ester groups at the 1 and 4 positions.

This unique combination of substituents contributes to its biological activity and potential applications in medicinal chemistry.

Biological Activity

Preliminary studies suggest that 1-tert-butyl 4-ethyl 3-fluoropiperidine-1,4-dicarboxylate may influence neurochemical pathways through its interactions with neurotransmitter receptors. Specific areas of interest include:

  • Neurotransmitter Interaction : The compound may modulate synaptic transmission by interacting with receptors involved in neurotransmission, potentially affecting conditions such as anxiety or depression.
  • Pharmacodynamics and Pharmacokinetics : Further research is required to fully elucidate these aspects, including absorption, distribution, metabolism, and excretion (ADME) profiles.

Case Studies and Research Findings

Several studies have explored the biological effects of similar piperidine derivatives, providing insights into the potential mechanisms of action for this compound:

  • Interaction Studies : Research indicates that piperidine derivatives can act as ligands for various neurotransmitter receptors. For instance, compounds structurally similar to 1-tert-butyl 4-ethyl 3-fluoropiperidine-1,4-dicarboxylate have shown activity at serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.
  • Structural Activity Relationship (SAR) : Analysis of piperidine derivatives reveals that modifications in substituent groups significantly affect their biological activity. The presence of fluorine atoms has been associated with increased receptor affinity and selectivity .
  • In Vivo Studies : Animal models have been used to assess the behavioral effects of similar compounds. These studies often measure changes in locomotor activity or anxiety-like behaviors following administration of the test compound .

Comparative Analysis

A comparative analysis of similar compounds highlights the unique features of 1-tert-butyl 4-ethyl 3-fluoropiperidine-1,4-dicarboxylate :

Compound NameMolecular FormulaUnique Features
1-tert-butyl 4-methylpiperidine-1,4-dicarboxylateC12H21NO4Lacks ethyl and fluorine substitutions
N-Boc-piperidineC11H19NO2Contains a Boc protecting group instead of ethyl
3-FluoropiperidineC5H9FNSimpler structure with only one fluorine

This table illustrates how the presence of specific functional groups influences both chemical reactivity and biological outcomes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.